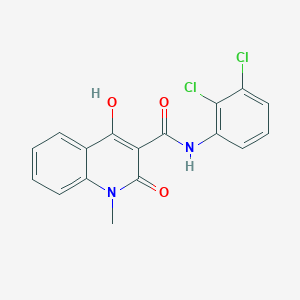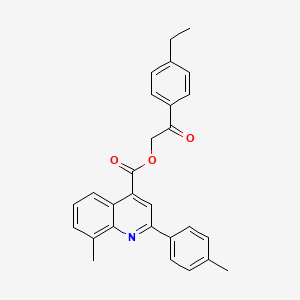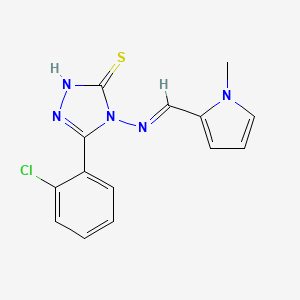
3-(4-(4-Bromophenoxy)phenyl)-1H-pyrazole-5-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 3-(4-(4-Bromophénoxy)phényl)-1H-pyrazole-5-carbohydrazide est un composé organique complexe connu pour ses propriétés structurales uniques et ses applications potentielles dans divers domaines scientifiques. Ce composé présente un cycle pyrazole substitué par un groupe bromophénoxy et un groupe carbohydrazide, ce qui en fait un sujet intéressant pour la recherche chimique et les applications industrielles.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 3-(4-(4-Bromophénoxy)phényl)-1H-pyrazole-5-carbohydrazide implique généralement plusieurs étapes, en commençant par la préparation de composés intermédiaires. Une voie courante comprend la réaction du 4-bromophénol avec la phénylhydrazine pour former la 4-(4-bromophénoxy)phénylhydrazine. Cet intermédiaire est ensuite réagi avec l'acétoacétate d'éthyle en conditions acides pour former le cycle pyrazole. L'étape finale implique la réaction du dérivé pyrazole avec l'hydrate d'hydrazine pour introduire le groupe carbohydrazide.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle, avec des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Des techniques telles que la synthèse en flux continu et les réacteurs automatisés peuvent être utilisées pour améliorer l'efficacité et la capacité d'adaptation.
Analyse Des Réactions Chimiques
Types de réactions
Le 3-(4-(4-Bromophénoxy)phényl)-1H-pyrazole-5-carbohydrazide peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide d'agents oxydants puissants comme le permanganate de potassium ou le trioxyde de chrome.
Réduction : Les réactions de réduction peuvent être réalisées à l'aide d'agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Substitution : L'atome de brome dans le groupe bromophénoxy peut être substitué par d'autres groupes fonctionnels à l'aide de réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu acide.
Réduction : Borohydrure de sodium dans le méthanol.
Substitution : Iodure de sodium dans l'acétone pour les réactions d'échange d'halogènes.
Principaux produits formés
Oxydation : Formation d'acides carboxyliques ou de cétones correspondants.
Réduction : Formation d'alcools ou d'amines.
Substitution : Formation de dérivés iodophénoxy.
Applications de la recherche scientifique
Le 3-(4-(4-Bromophénoxy)phényl)-1H-pyrazole-5-carbohydrazide a des applications diverses dans la recherche scientifique :
Chimie : Utilisé comme élément constitutif pour la synthèse de molécules plus complexes.
Biologie : Étudié pour son potentiel en tant que composé bioactif aux propriétés antimicrobiennes ou anticancéreuses.
Médecine : Exploré pour ses effets thérapeutiques potentiels dans le développement de médicaments.
Industrie : Utilisé dans le développement de nouveaux matériaux présentant des propriétés spécifiques, telles que les cristaux liquides ou les polymères.
Mécanisme d'action
Le mécanisme d'action du 3-(4-(4-Bromophénoxy)phényl)-1H-pyrazole-5-carbohydrazide implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. Le groupe bromophénoxy peut améliorer l'affinité de liaison à certaines cibles biologiques, tandis que le cycle pyrazole peut participer à la liaison hydrogène et à d'autres interactions. Le groupe carbohydrazide peut contribuer à la réactivité et à la stabilité du composé.
Applications De Recherche Scientifique
3-(4-(4-Bromophenoxy)phenyl)-1H-pyrazole-5-carbohydrazide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the development of new materials with specific properties, such as liquid crystals or polymers.
Mécanisme D'action
The mechanism of action of 3-(4-(4-Bromophenoxy)phenyl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenoxy group may enhance binding affinity to certain biological targets, while the pyrazole ring can participate in hydrogen bonding and other interactions. The carbohydrazide moiety may contribute to the compound’s reactivity and stability.
Comparaison Avec Des Composés Similaires
Composés similaires
3-(4-Bromophényl)-5-(4-hydroxyphényl)isoxazole : Connu pour ses propriétés de cristaux liquides.
Acide (E)-3-(4-(4-Bromophénoxy)phényl)acrylique : Utilisé dans la recherche de découverte précoce.
Unicité
Le 3-(4-(4-Bromophénoxy)phényl)-1H-pyrazole-5-carbohydrazide se distingue par sa combinaison unique de groupes fonctionnels, qui confèrent une réactivité chimique et une activité biologique potentielle distinctes. Ses caractéristiques structurales en font un composé polyvalent pour diverses applications dans la recherche et l'industrie.
Propriétés
Formule moléculaire |
C16H13BrN4O2 |
|---|---|
Poids moléculaire |
373.20 g/mol |
Nom IUPAC |
3-[4-(4-bromophenoxy)phenyl]-1H-pyrazole-5-carbohydrazide |
InChI |
InChI=1S/C16H13BrN4O2/c17-11-3-7-13(8-4-11)23-12-5-1-10(2-6-12)14-9-15(21-20-14)16(22)19-18/h1-9H,18H2,(H,19,22)(H,20,21) |
Clé InChI |
ZBKMZVHNNSIICB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=NNC(=C2)C(=O)NN)OC3=CC=C(C=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12040842.png)


![(3Z)-5-[(2,6-dichlorophenyl)methylsulfonyl]-3-[[3,5-dimethyl-4-[(2R)-2-(pyrrolidin-1-ylmethyl)pyrrolidine-1-carbonyl]-1H-pyrrol-2-yl]methylidene]-1H-indol-2-one;hydrate](/img/structure/B12040879.png)
![N-[2-[(E)-2-(4-methoxyphenyl)ethenyl]quinazolin-4-yl]-N',N'-dimethylpropane-1,3-diamine;hydrate;dihydrochloride](/img/structure/B12040880.png)
![2-Butyl-3-methyl-1-(piperidin-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12040883.png)




![[4-[(E)-(cyclohexanecarbonylhydrazinylidene)methyl]phenyl] 2-fluorobenzoate](/img/structure/B12040919.png)

![Ethyl 3-[(3-methylbenzyl)amino]propanoate](/img/structure/B12040930.png)
